molecular formula C7H15ClINO B2778359 4-(3-Iodopropyl)morpholine hydrochloride CAS No. 2368872-24-4

4-(3-Iodopropyl)morpholine hydrochloride

Cat. No.: B2778359
CAS No.: 2368872-24-4
M. Wt: 291.56
InChI Key: UHMGJLPIZXZJRR-UHFFFAOYSA-N
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Description

4-(3-Iodopropyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H15ClINO and a molecular weight of 291.56 g/mol . It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1,3-diiodopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the morpholine attacks the carbon atom of the 1,3-diiodopropane, resulting in the formation of the 3-iodopropyl group attached to the morpholine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopropyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Iodopropyl)morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Iodopropyl)morpholine hydrochloride involves its interaction with specific molecular targets. The 3-iodopropyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropyl)morpholine hydrochloride
  • 4-(3-Hydroxypropyl)morpholine
  • 4-(3-Aminopropyl)morpholine

Uniqueness

4-(3-Iodopropyl)morpholine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactionsAdditionally, the iodine atom can be used as a radiolabel for imaging studies in biological research .

Properties

IUPAC Name

4-(3-iodopropyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14INO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMGJLPIZXZJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCI.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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